5-Methyl-1-(oxan-2-yl)indazole

Description

Significance of Indazoles in Heterocyclic Chemistry

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique arrangement of atoms imparts a range of interesting chemical properties and, consequently, a wide array of biological activities. The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous indazole-containing compounds with therapeutic potential.

The significance of the indazole scaffold is underscored by its presence in a variety of biologically active molecules. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize the indazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its interaction with specific biological targets.

Overview of the 5-Methyl-1-(oxan-2-yl)indazole Scaffold in Academic Context

Within the vast family of indazole derivatives, this compound has emerged as a valuable building block in organic synthesis. While not typically the final active compound itself, its specific structural features make it an ideal starting point for the construction of more elaborate molecules with potential therapeutic applications.

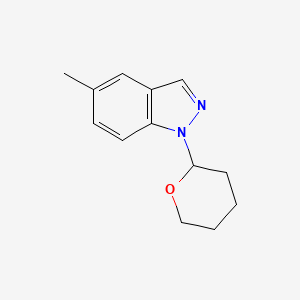

The nomenclature "this compound" precisely describes the molecule's structure. The core is an indazole ring system. A methyl group (-CH₃) is attached at the 5th position of the indazole ring. The nitrogen at the 1st position of the indazole ring is substituted with an oxan-2-yl group, which is a tetrahydropyran (B127337) (THP) ring attached via its 2-position. The THP group is a common protecting group in organic synthesis, valued for its stability under a variety of reaction conditions and its relatively straightforward removal when no longer needed.

The presence of the methyl group and the oxanyl protecting group influences the reactivity and solubility of the molecule, making it a versatile intermediate for further chemical transformations.

The primary role of this compound in an academic and industrial research context is that of a key synthetic intermediate. Its structure is strategically designed to allow for the stepwise and controlled synthesis of more complex target molecules.

A notable example of its application is in the synthesis of precursors for potential anticancer agents. For instance, a closely related derivative, 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, serves as a crucial intermediate in the preparation of compounds designed to inhibit specific cellular signaling pathways implicated in cancer progression. google.com The synthesis of this bromo-derivative starts from 4-bromo-5-methyl-1H-indazole, which is then protected with dihydropyran (DHP) in the presence of an acid catalyst to yield the THP-protected indazole. google.com This protected intermediate can then undergo further reactions, such as borylation, to introduce additional functional groups necessary for its intended biological activity. google.com

The use of the oxan-2-yl (THP) group is a strategic choice to temporarily block the reactive N-H of the indazole ring, preventing it from interfering with subsequent reactions at other positions of the molecule. Once the desired modifications are made to the rest of the scaffold, the THP group can be readily removed under acidic conditions to reveal the N-H group if required for the final product's activity.

Detailed Research Findings

While dedicated research focusing solely on the properties of this compound is not extensively published, its importance is evident from its frequent appearance as a starting material or intermediate in the synthesis of a wide range of functionalized indazole derivatives. The available data primarily pertains to its role in the synthesis of more complex molecules.

Below are tables summarizing key information about this compound and a related synthetic intermediate, highlighting their chemical properties and roles.

Table 1: Properties of this compound Derivatives

| Property | [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid | 6-chloro-5-methyl-1-(oxan-2-yl)-2,4-dihydro-1H-indazol-4-one |

| IUPAC Name | (5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid | 6-chloro-5-methyl-1-(oxan-2-yl)-2,4-dihydro-1H-indazol-4-one |

| CAS Number | 2022976-34-5 | 2368909-45-7 |

| Molecular Formula | C₁₃H₁₇BN₂O₃ | C₁₃H₁₅ClN₂O₂ |

| Physical Form | Solid | Not Specified |

| Storage Temperature | 4°C | Not Specified |

Data sourced from commercial supplier information. sigmaaldrich.comfluorochem.co.uk

Table 2: Synthetic Utility of a Key Intermediate

| Intermediate | Synthetic Step | Reagents | Product | Application of Product | Reference |

| 4-bromo-5-methyl-1H-indazole | Protection of indazole nitrogen | Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Intermediate for further functionalization | google.com |

This synthetic transformation highlights the practical utility of introducing the oxan-2-yl group to the 5-methylindazole scaffold, enabling subsequent chemical modifications that would otherwise be complicated by the reactive N-H bond.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-5-6-12-11(8-10)9-14-15(12)13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSBIAFLJPHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of the 5 Methyl 1 Oxan 2 Yl Indazole Scaffold

Functionalization of the Indazole Ring System

The indazole ring is an aromatic bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structure is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution, C-H activation, and metal-catalyzed cross-coupling reactions. The oxan-2-yl group at the N-1 position not only protects the nitrogen but also influences the regioselectivity of subsequent transformations on the indazole ring.

Direct functionalization of C-H bonds has become a powerful, atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For the 5-methyl-1-(oxan-2-yl)indazole scaffold, these methods enable precise modification of the indazole core.

The C-3 position of the 1H-indazole ring is often a key site for derivatization to modulate biological activity. While historically challenging compared to N-alkylation, several modern synthetic methods have enabled efficient C-3 functionalization.

Halogenation : The introduction of a halogen atom at the C-3 position is a crucial step for further derivatization, often serving as a handle for cross-coupling reactions. A variety of methods exist for the halogenation of the indazole C-3 position. chim.it For instance, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS), while bromination and iodination are also well-established transformations. chim.it These reactions provide the 3-halo-indazole intermediates necessary for subsequent coupling chemistries.

Alkylation : Direct C-3 alkylation of the indazole core is rare due to the low nucleophilicity of this position. mit.edu However, advanced strategies have been developed. One such method involves an "umpolung" approach, where an N-protected indazole is rendered electrophilic, allowing it to react with a nucleophilic alkyl source under copper hydride (CuH) catalysis. chim.itmit.edu Another strategy is the regioselective zincation at the C-3 position of an N-1 protected indazole, followed by reaction with an alkyl electrophile. chim.it

Arylation : Palladium-catalyzed direct C-H arylation has emerged as a robust method for functionalizing the C-3 position. Research has shown that a Pd(II)/phenanthroline (Phen) catalyst system can effectively arylate the C-3 position of 1H-indazoles with aryl iodides or bromides. nih.gov This approach avoids the use of silver additives, which were required in earlier protocols. nih.gov The development of these protocols represents a significant advancement for the direct C-3 arylation of 1H-indazoles, which had been a formidable challenge due to the low reactivity of this position. nih.gov

Table 1: Selected C-3 Functionalization Reactions on the Indazole Scaffold

| Functionalization | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), MeCN | 3-Chloroindazole | chim.it |

| Alkylation | 1) TMP₂Zn, 2) CuCN·2LiCl, 3) Alkyl electrophile | 3-Alkylindazole | chim.it |

| Arylation | Pd(OAc)₂, Phenanthroline (Phen), Cs₂CO₃, Aryl iodide | 3-Arylindazole | nih.gov |

Functionalization at the carbocyclic ring of the indazole scaffold allows for fine-tuning of the molecule's properties. The existing C-5 methyl group on the target scaffold directs electrophilic substitution, but direct C-H activation and halogenation strategies provide versatile entry points to all positions.

C-4 Position : The C-4 position can be functionalized, most commonly starting with halogenation. For example, 4-bromo-5-methyl-1H-indazole is a key intermediate that, after protection with the oxan-2-yl group, serves as the precursor for the synthesis of [5-methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid. google.com This indicates a common pathway of bromination followed by a metal-catalyzed borylation reaction.

C-5 Position : The subject compound already possesses a methyl group at the C-5 position. Further functionalization often involves reactions of this methyl group or its replacement. Alternatively, starting from a different precursor, a nitro group can be installed at this position to give compounds like 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which can then be reduced to an amino group for further derivatization.

C-6 Position : The C-6 position is another common site for modification. Patent literature describes numerous derivatives of this compound that are functionalized at C-6 with various aryl and heteroaryl groups, typically installed via cross-coupling reactions from a 6-bromo or 6-iodo intermediate. google.com

C-7 Position : Functionalization at the C-7 position is often achieved through directed metalation. Using a strong, non-nucleophilic base like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) can selectively deprotonate the C-7 position, creating an organometallic intermediate that can be trapped with various electrophiles or used in cross-coupling reactions. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions are primarily used to introduce complex substituents onto the indazole ring, often starting from a halogenated or borylated intermediate.

Boronic acids and their corresponding boronate esters are highly versatile intermediates, most famously used in Suzuki-Miyaura cross-coupling reactions. The synthesis of these intermediates from the this compound scaffold allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The specific intermediate, [5-methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid, is a known compound available commercially and documented in patent literature. google.comsigmaaldrich.combldpharm.com Its synthesis typically begins with the bromination of 5-methyl-1H-indazole at the C-4 position, followed by N-1 protection with dihydropyran. The resulting 4-bromo-5-methyl-1-(oxan-2-yl)indazole is then converted to the boronic acid, usually via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction with a diboron (B99234) reagent like bis(pinacolato)diboron. google.com The corresponding pinacol (B44631) boronate ester, 5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, is also a stable and commonly used intermediate. moldb.combldpharm.com

Table 2: Key Boron-Containing Intermediates of this compound

| Compound Name | CAS Number | Molecular Formula | Use | Reference(s) |

|---|---|---|---|---|

| [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid | 2022976-34-5 | C₁₃H₁₇BN₂O₃ | Suzuki-Miyaura Coupling Intermediate | google.comsigmaaldrich.combldpharm.com |

| 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 1698028-42-0 | C₁₉H₂₇BN₂O₃ | Suzuki-Miyaura Coupling Intermediate | moldb.combldpharm.com |

The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C-C bonds. wikipedia.org This reaction is particularly useful for coupling partners that may be sensitive to the more basic conditions of other cross-coupling reactions.

In the context of the indazole scaffold, Negishi coupling can be employed following a metalation step. For instance, a review highlights a strategy where regioselective zincation at the C-3 position of an N-1 protected indazole using a zinc amide base (like TMP₂Zn) generates an organozinc intermediate. chim.it This intermediate can then undergo a Negishi cross-coupling with various aryl or heteroaryl halides to yield the C-3 functionalized product. chim.it A similar strategy involves an initial deprotonation with a magnesium amide base (TMPMgCl·LiCl) followed by transmetalation with zinc chloride (ZnCl₂) to generate the required organozinc species, which is then used in a subsequent Negishi coupling. nih.gov This stepwise metalation-transmetalation-coupling sequence provides a versatile route for the derivatization of specific positions on the indazole ring that might be difficult to access otherwise. nih.gov

Metalation and Cross-Coupling Reactions

Modifications of the Oxan-2-yl Moiety for Structural Diversity

The oxan-2-yl group is primarily employed to protect the N1 position of the indazole ring, facilitating regioselective reactions on the carbocyclic ring. While direct modification of the saturated oxan-2-yl ring itself is not a common strategy for generating structural diversity, its removal (deprotection) is a critical step that restores the N-H functionality. This free N-H group can then be subjected to a wide array of chemical reactions, leading to diverse derivatives.

The THP group can be cleaved under acidic conditions. smolecule.com This deprotection step is fundamental for creating libraries of N1-substituted indazoles, which are a common feature in many biologically active compounds. For instance, after modifications on the indazole core, the removal of the oxan-2-yl group allows for the introduction of various alkyl, aryl, or acyl groups at the N1 position, significantly expanding the structural diversity of the synthesized compounds.

Synthesis of Advanced Indazole Derivatives for Research Applications

The this compound core serves as a versatile building block for synthesizing more complex and functionalized indazole derivatives. The presence of the methyl group at the 5-position and the THP protecting group allows for targeted modifications at other sites of the indazole nucleus, such as the 4-, 6-, and 7-positions, through various organic reactions.

A key strategy for creating advanced derivatives is the introduction of functional groups that can participate in cross-coupling reactions. For example, bromination of 5-methyl-1H-indazole followed by protection with dihydropyran (DHP) yields 4-bromo-5-methyl-1-(oxan-2-yl)-1H-indazole. google.com This brominated intermediate is a precursor for synthesizing boronic acids, which are highly useful in Suzuki coupling reactions.

The synthesis of [5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl]boronic acid from the corresponding bromo-derivative is a prime example of creating an advanced intermediate for further diversification. google.comsigmaaldrich.com This boronic acid can be coupled with a variety of aryl or heteroaryl halides to introduce diverse substituents at the 4-position of the indazole ring.

Further functionalization can lead to a range of derivatives with potential applications in pharmaceutical research. For instance, patent literature describes the synthesis of numerous substituted 5-methyl-1-(oxan-2-yl)indazoles, which are investigated for their potential as therapeutic agents, including treatments for cancer and neurodegenerative diseases. google.comgoogle.comevitachem.com

Below are tables detailing examples of advanced indazole derivatives synthesized from or related to the this compound scaffold.

Table 1: Synthesis of Key Intermediates from 5-Methyl-1H-Indazole

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-5-methyl-1H-indazole | Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (B109758) (DCM) | 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 80% | google.com |

Table 2: Examples of Advanced this compound Derivatives

| Compound Name | Molecular Formula | Application/Significance | Reference |

|---|---|---|---|

| 6-Bromo-5-methyl-1-(oxan-2-yl)indazole | C₁₃H₁₅BrN₂O | Intermediate for further functionalization | google.com |

| 6-Iodo-5-methyl-1-(oxan-2-yl)indazole | C₁₃H₁₅IN₂O | Intermediate for cross-coupling reactions | google.com |

| 5-Methyl-1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | C₁₉H₂₇BN₂O₃ | Intermediate for Suzuki coupling | google.com |

| 6-(2-Fluoropyridin-4-yl)-5-methyl-1-(oxan-2-yl)indazole | C₁₈H₁₈FN₃O | Potential therapeutic agent | google.com |

Mechanistic Investigations of Reactions Involving 5 Methyl 1 Oxan 2 Yl Indazole and Indazole Derivatives

Reaction Mechanism Elucidation

Unraveling the precise sequence of events during a chemical reaction is a primary goal of mechanistic chemistry. For indazoles, this involves investigating the nature of bond-forming and bond-breaking steps, the role of transient species, and the dynamics of particle transfer.

Chemical reactions can proceed through two primary types of mechanisms: stepwise and concerted. youtube.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. youtube.com In contrast, a stepwise mechanism involves multiple steps, proceeding through one or more reactive intermediates. youtube.com

The distinction is critical in understanding reaction outcomes and kinetics. For instance, in the synthesis of complex heterocyclic systems, a reaction might follow a cascade pathway, which is inherently stepwise. An example is the orchestrated triple C–H activation to assemble complex pyrazole (B372694) derivatives, where the reaction proceeds through a defined sequence of C-H activation events directed by different functional groups. nih.gov Mechanistic studies on such reactions have confirmed a stepwise process by isolating and testing proposed intermediates. nih.gov For example, subjecting a proposed mono-arylated intermediate to the reaction conditions yielded the final cascade product, supporting its place in the stepwise pathway. nih.gov While many complex syntheses of indazoles are depicted as sequential, stepwise processes, the possibility of concerted pericyclic reactions, such as electrocyclizations, in certain transformations remains an area of investigation. reddit.com

The energy profiles for these pathways are distinct. A concerted reaction has a single energy maximum (the transition state), whereas a stepwise reaction exhibits multiple energy maxima (transition states) and minima (intermediates) along the reaction coordinate. youtube.com

Oxygenated intermediates, particularly N-oxides, have been identified as crucial players in several synthetic routes toward indazole derivatives. escholarship.orgpolyu.edu.hk The chemistry of heterocyclic N-oxides is well-established, and they serve as versatile synthetic intermediates. polyu.edu.hk

In the context of indazole synthesis, 2H-indazole N-oxides have been presented as direct evidence of competent oxygenated intermediates in reactions like the Cadogan and Davis-Beirut cyclizations. escholarship.orgnih.gov Historically, the Cadogan cyclization was believed to operate through a nitrene intermediate formed by exhaustive deoxygenation. escholarship.org However, the successful synthesis, isolation, and characterization of 2H-indazole N-oxides under mild conditions demonstrate that non-nitrene, oxygenated pathways are viable. escholarship.org The isolation of these N-oxides enabled a subsequent formal Cadogan cyclization to occur at room temperature, highlighting their role as key intermediates. escholarship.orgnih.gov

Furthermore, indazole N-oxides can function as intramolecular oxidants. In one study, an N-oxide intermediate was used to achieve an intramolecular Baeyer–Villiger oxidation of a ketone, providing practical access to 2-alkyl-2H-indazol-3-yl benzoates and 2-alkyl-1,2-dihydro-3H-indazol-3-ones. acs.org The N-oxide group is highly polar and can be chemically reactive, making it significant for various applications in medicinal chemistry, often being used to modify properties like solubility or to serve as hypoxia-activated prodrugs. nih.gov The utility of 1H-indazole N-oxides has also been demonstrated for the selective introduction of various functional groups at the C3-position of the indazole core. researchgate.net

Proton transfer is a fundamental step in many organic reactions, influencing reaction rates and pathways. In nitrogen-containing heterocycles like indazole and the related imidazole (B134444), proton transfer dynamics are often mediated by hydrogen-bonding networks and can involve the surrounding solvent. nih.govrsc.org Imidazole, being amphoteric, can act as both a proton donor and acceptor, facilitating proton transport. nih.gov

Studies on related systems provide insight into the potential mechanisms for indazoles. For example, theoretical investigations of proton transfer in imidazole hydrogen-bond chains confirm an Eigen–Zundel–Eigen scenario, which involves the breaking and forming of hydrogen bonds along the chain. rsc.org Born–Oppenheimer molecular dynamics (BOMD) simulations suggest that the rate-determining process is an oscillatory shuttling motion of the proton within an intermediate complex, rather than a large-scale reorientation of the entire molecule. rsc.org

In systems like 2,7-diazaindole, which is structurally related to indazole, excited-state intermolecular proton transfer (ESInterPT) has been explored theoretically. ccu.edu.tw These studies show that proton transfer can be a stepwise process mediated by "water wires," where solvent molecules actively participate in relaying the proton from a donor site to an acceptor site. ccu.edu.tw On-the-fly dynamic simulations indicate that a triple proton transfer can occur in a stepwise fashion with high probability. ccu.edu.tw Such solvent-assisted proton relay mechanisms are likely relevant in many reactions of indazole derivatives conducted in protic solvents.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. By modeling molecules and their interactions, researchers can calculate energetic properties that govern reaction feasibility, rates, and selectivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules, including indazole derivatives. nih.govrsc.org DFT calculations are used to optimize molecular geometries, determine energies of reactants, products, and transition states, and elucidate reaction mechanisms. physchemres.orgmdpi.com

A key application of DFT is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For a series of novel indazole derivatives, DFT calculations have been used to compute these properties, identifying which compounds are likely to be good electron donors (high HOMO energy) or acceptors (low LUMO energy). nih.govrsc.org These calculations provide insights into molecular behavior and help rationalize observed chemical reactivity. nih.gov

DFT can also be used to map the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution within a molecule and predicts sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT calculations have been instrumental in clarifying reaction mechanisms, such as suggesting that certain indazole syntheses proceed via a radical chain mechanism or identifying the turnover-limiting step in a catalytic cycle. nih.gov

Table 1: DFT Calculated Frontier Orbital Energies for a Series of Indazole Derivatives (8a-8z)

This table presents a selection of data from a study on 26 indazole derivatives, highlighting compounds with notable electronic properties as calculated by DFT. Compounds 8u, 8x, and 8z were identified as good electron donors, while 8a, 8c, and 8s had the largest energy gaps. nih.govresearchgate.net

For reactions involving benzimidazole, a related heterocycle, hybrid meta-density functional theory has been used to map the potential energy surface, identifying transition states and intermediates. physchemres.org From these stationary points, rate constants can be computed as a function of temperature using theories like Rice–Ramsperger–Kassel–Marcus (RRKM) and Transition State Theory (TST). physchemres.org Such calculations can produce Arrhenius plots that show the temperature dependence of the reaction and allow for the determination of activation energies. physchemres.org

Thermodynamic considerations are also vital for understanding the relative stability of different isomers, such as the tautomers of indazole. chemicalbook.com The indazole core can exist in 1H- and 2H-tautomeric forms. nih.gov Both theoretical calculations and experimental thermochemical studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. chemicalbook.comresearchgate.net The calculated energy difference is approximately 3.6 kcal/mol (15.1 kJ/mol), a value that accounts for thermal energy and entropy effects. chemicalbook.com This inherent stability influences the synthesis, reactivity, and biological properties of indazole derivatives. researchgate.net The standard molar enthalpies of formation for various indazole compounds have been determined both experimentally and computationally, providing crucial data for thermodynamic analysis of reaction pathways. researchgate.net

Table 2: Thermodynamic Data for Indazole Tautomers

This table summarizes the calculated relative stabilities of the three main indazole tautomers, demonstrating the pronounced thermodynamic preference for the 1H-form. chemicalbook.comresearchgate.net

Conformational Analysis and Stereoelectronic Properties of Indazole Derivatives

The reactivity and stability of indazole derivatives are profoundly influenced by their three-dimensional structure and the distribution of electrons within the molecule. Conformational analysis and stereoelectronic properties, therefore, are critical to understanding and predicting the outcomes of reactions involving compounds like 5-Methyl-1-(oxan-2-yl)indazole.

The core indazole ring is an aromatic, bicyclic system that is inherently planar. A key structural feature of unsubstituted indazoles is the existence of two annular tautomers: the 1H- and 2H-forms. nih.gov Quantum mechanics calculations and experimental data consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 4-15 kJ·mol⁻¹. wuxibiology.comnih.gov In this compound, the presence of the oxan-2-yl substituent at the N1 position definitively locks the molecule in the more stable 1H-tautomeric form, preventing tautomerization and simplifying its reactive profile.

The primary conformational flexibility in this compound arises from the oxan-2-yl (tetrahydropyranyl, THP) group attached to the N1 atom. The six-membered THP ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. When attached to the indazole ring, the C-N bond can be oriented in either an axial or equatorial position relative to the THP ring.

Generally, for N-substituted 1,3-oxazines, which are structurally related to the N-oxanyl moiety, the substituent's conformational preference (axial vs. equatorial) is influenced by its size and electronic interactions. researchgate.net In the case of the indazole substituent, steric hindrance would favor the equatorial position. However, stereoelectronic effects, such as the anomeric effect, must also be considered. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 of the oxane ring) to occupy the axial position. This preference is due to a stabilizing hyperconjugation interaction between a lone pair on the ring's oxygen atom and the antibonding (σ*) orbital of the C-N bond. The balance between steric repulsion and this stereoelectronic stabilization determines the dominant conformer in solution.

The stereoelectronic properties of the indazole ring itself are modulated by its substituents. The methyl group at the C5 position of this compound is a weak electron-donating group, which slightly increases the electron density of the benzene (B151609) portion of the heterocycle through hyperconjugation and inductive effects. The oxan-2-yl group at N1 primarily has an inductive electron-withdrawing effect due to the electronegativity of the adjacent oxygen atom, influencing the nucleophilicity of the N2 atom. These electronic effects, combined with steric factors, play a crucial role in directing the regioselectivity of further reactions, such as electrophilic substitution on the benzene ring or coordination with metal catalysts. beilstein-journals.orgnih.gov

Table 1: Factors Influencing Conformation of this compound

| Factor | Description | Predicted Influence on this compound |

| Indazole Core | The bicyclic aromatic ring system. | Inherently planar structure. |

| N1-Substitution | The oxan-2-yl group fixes the molecule as the 1H-tautomer. | Prevents 1H/2H tautomerism, leading to a single constitutional isomer. nih.gov |

| THP Ring Conformation | The oxan-2-yl group exists in a chair conformation. | Minimizes torsional strain within the six-membered ring. |

| Steric Effects | Repulsion between the indazole moiety and atoms on the THP ring. | Favors placing the bulky indazole group in the equatorial position. |

| Anomeric Effect | Stabilizing interaction between the oxygen lone pair and the C-N σ* orbital. | Favors placing the indazole group in the axial position. |

| Overall Conformation | The equilibrium between axial and equatorial conformers. | Determined by the energetic balance between steric and anomeric effects. |

Spectroscopic Techniques in Mechanistic Analysis

Elucidating the mechanisms of reactions involving this compound and its derivatives relies heavily on a suite of spectroscopic techniques. These methods provide invaluable information on structural identity, reaction progress, and the electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for mechanistic studies of indazole chemistry. nih.govacs.org

¹H and ¹³C NMR: These techniques are fundamental for confirming the structure of starting materials, intermediates, and products. For this compound, characteristic signals for the methyl group, the distinct aromatic protons, and the protons of the oxanyl ring can be unambiguously assigned. In reaction monitoring, the appearance or disappearance of these signals tracks the conversion of reactants to products. The chemical shifts are also sensitive to the electronic environment; for instance, ¹³C NMR chemical shifts can reflect the electron-donating or -withdrawing nature of substituents. researchgate.netmdpi.comnih.gov

2D NMR Techniques: Two-dimensional NMR experiments are crucial for definitive structural assignments. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly vital for distinguishing between N1 and N2 isomers formed during alkylation reactions. nih.gov For an N1-substituted indazole, no correlation is typically observed between the protons on the alkyl group's α-carbon and the indazole C3, whereas a correlation is expected for the N2 isomer. nih.gov Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, helping to establish the preferred conformation and spatial relationships between the indazole core and the oxanyl substituent.

Mass Spectrometry (MS) is used to determine the molecular weight of compounds and to deduce their elemental composition through high-resolution mass spectrometry (HRMS). In mechanistic studies, MS can identify reaction intermediates and products, confirming, for example, the successful addition of a substituent or the loss of a leaving group.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In reactions of indazole derivatives, IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibration (around 3100-3300 cm⁻¹) of a starting 1H-indazole upon N-substitution. It can also track changes in the C=O or C=N stretching frequencies if these functional groups are involved in the reaction.

X-ray Crystallography offers the most definitive structural information by providing a precise three-dimensional map of electron density in a crystalline solid. mdpi.com For indazole derivatives, single-crystal X-ray diffraction can unambiguously confirm the connectivity, regiochemistry (N1 vs. N2 substitution), and the solid-state conformation of the molecule, including the precise bond lengths, bond angles, and torsional angles of the oxanyl group relative to the indazole ring. researchgate.net This data provides an experimental benchmark for validating the conformational analyses performed using computational methods.

Table 2: Application of Spectroscopic Techniques in the Analysis of Indazole Derivatives

| Technique | Information Provided | Application in Mechanistic Studies |

| ¹H NMR | Chemical environment and connectivity of protons. | Structural confirmation of isomers; monitoring reaction progress by observing changes in proton signals. researchgate.net |

| ¹³C NMR | Carbon skeleton and electronic environment of carbon atoms. | Distinguishing between tautomers and isomers based on chemical shifts; provides insight into electronic effects of substituents. researchgate.netresearchgate.net |

| 2D NMR (HMBC, NOE) | Long-range C-H correlations and through-space proton proximities. | Unambiguous determination of N1 vs. N2 regiochemistry; elucidation of preferred molecular conformation. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). | Identification of products and transient intermediates; confirmation of reaction pathways. |

| IR Spectroscopy | Presence and changes of functional groups. | Monitoring the progress of reactions involving specific functional groups (e.g., disappearance of N-H stretch upon substitution). nih.gov |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Definitive confirmation of stereochemistry, regiochemistry, and conformation; provides benchmark structural data. mdpi.comresearchgate.net |

Computational Design and Structure Activity Relationship Sar Studies of Indazole Scaffolds

Rational Design Principles for Indazole-Based Compounds

Rational drug design for indazole-based compounds leverages an understanding of the target's structure and the scaffold's chemical properties to create more potent and selective molecules. nih.govaustinpublishinggroup.com The indazole ring system is a bioisosteric replacement for other moieties, like indoles or phenols, a strategy used to improve pharmacokinetic properties or patentability. researchgate.netdrugdesign.org Key structural features of the indazole scaffold include its planar geometry, which facilitates π-π stacking interactions with aromatic residues in protein binding pockets, and the presence of both a pyrrole-type and a pyridine-type nitrogen atom. samipubco.com These nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, enhancing binding affinity and selectivity. samipubco.com

The design process often involves structure-based methods where the three-dimensional structure of a target protein is known. nih.gov For instance, in designing kinase inhibitors, the indazole scaffold can be positioned to interact with the hinge region of the ATP binding site. tandfonline.com Substituents are then added to the core to form specific interactions with other parts of the binding pocket, enhancing potency and selectivity. nih.gov In the case of 5-Methyl-1-(oxan-2-yl)indazole, the methyl group at the 5-position and the oxanyl (tetrahydropyranyl) group at the N1-position are key modulators of the compound's properties. The methyl group can influence steric and electronic properties, while the bulky, flexible oxanyl group at the N1 position significantly impacts the molecule's conformation and potential interactions. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. longdom.orglongdom.orgresearchgate.net For indazole derivatives, QSAR models have been instrumental in identifying key structural features that govern their efficacy as therapeutic agents, such as anticancer or antimicrobial agents. longdom.orgnih.gov These models are built by analyzing a dataset of indazole compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). longdom.orgresearchgate.net

For example, a 2D-QSAR model developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. longdom.orglongdom.org Similarly, 3D-QSAR models, which consider the three-dimensional fields around the molecules, have revealed that steric descriptors are crucial for the anticancer activity of some indazole series. longdom.org These studies help predict the activity of new, unsynthesized compounds and guide the optimization of lead structures. nih.gov A validated QSAR model for indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, for instance, successfully predicted essential descriptors for activity, achieving an external predictability of 68.5%. nih.gov The insights from QSAR analyses underscore how specific substitutions on the indazole ring significantly influence biological effectiveness. longdom.orglongdom.org

| QSAR Study Example | Model Type | Key Findings & Predictive Power | Reference |

| Indazole Derivatives as TTK Inhibitors | 2D-QSAR (MLR) | High correlation (r² = 0.9512) and robust internal (q² = 0.8998) and external (pred_r² = 0.8661) validation. | longdom.org |

| Indazole Derivatives as TTK Inhibitors | 3D-QSAR (kNN-MFA) | High internal cross-validation coefficient (q² = 0.9132); steric descriptors were identified as critical for activity. | longdom.org |

| Indazole Derivatives vs. SAH/MTAN | 2D & 3D QSAR | The model explained 85.2% of variance and predicted 78.1% of variance in inhibitory activity. | nih.gov |

| Indazole Derivatives as ERα Antagonists | QSAR (MLR) | The model showed good predictive power and robustness, guiding the analysis of 54 derivatives. | researchgate.net |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools for predicting how a ligand, such as an indazole derivative, will bind to the active site of a target protein. researchgate.netnih.gov This process is fundamental in structure-based drug design, allowing researchers to visualize and analyze interactions at the molecular level before undertaking synthesis. researchgate.net

Ligand-Target Interactions: Computational Prediction and Validation

Molecular docking simulations predict the preferred orientation and conformation of a ligand within a protein's binding site and estimate the binding affinity. biotech-asia.orgresearchgate.net For indazole derivatives, docking studies have been widely used to elucidate their binding modes with various targets, including kinases like VEGFR-2, EGFR, and enzymes such as cyclooxygenase-2 (COX-2). tandfonline.cominnovareacademics.innih.gov

These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of indazole derivatives in the VEGFR-2 kinase domain revealed that the indazole core can form hydrogen bonds with key hinge region residues like Cys919, while substituents fill adjacent hydrophobic pockets. nih.gov In another study, docking of indazole-based compounds into the COX-2 active site showed significant binding energies, with specific derivatives forming stable complexes through hydrogen bonds and amide-π stacking interactions. innovareacademics.in The predictions from these computational models are often validated experimentally, for example, by confirming the inhibitory activity of the synthesized compounds. biotech-asia.org

| Indazole Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| BDF (6-bromo-1H-indazol-1-yl-(3,4-fluorophenyl)methanone) | COX-2 (3NT1) | -9.11 | Gly526 (Amide-π stacking) | innovareacademics.in |

| BPT ((6-bromo-1H-indazol-1-yl)(p-tolyl)methanone) | COX-2 (3NT1) | -8.80 | Gly526 (Amide-π stacking) | innovareacademics.in |

| SMO (indazole scaffold) | VEGFR-2 (4AGD) | -6.99 | Glu828, Ile856, Lys826, Arg833 (H-bonds); Trp827 (π-π stacking) | biotech-asia.org |

| SS (indazole scaffold) | VEGFR-2 (4AG8) | -7.39 | Tyr1130, Pro937, Leu1002 (π-alkyl) | biotech-asia.org |

| Compound 7k | EGFR (1M17) | Not specified (High Affinity) | Forms 1-3 H-bonds in the active site. | tandfonline.com |

Conformational Flexibility and Stability in Binding

The conformational flexibility of both the ligand and the target protein is a critical factor in molecular recognition and binding. mdpi.com Indazole derivatives, particularly those with flexible substituents like the oxanyl group in this compound, can adopt various conformations to fit optimally within a binding site.

Molecular Dynamics (MD) simulations are employed to study these dynamic processes. tandfonline.comresearchgate.net MD simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the persistence of key interactions, such as hydrogen bonds. tandfonline.comnih.gov For instance, MD simulations have shown that certain indazole-based inhibitors remain stable within the active sites of enzymes like COX-2 and Leishmania trypanothione (B104310) reductase over simulation periods of nanoseconds. innovareacademics.innih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations can confirm the stability of the complex and identify flexible regions of the protein upon ligand binding. tandfonline.comnih.gov This information is crucial for refining the design of inhibitors to achieve better binding affinity and residence time.

Scaffold Hopping and Molecular Hybridization Strategies for Novel Indazole Derivatives

Scaffold hopping and molecular hybridization are innovative strategies in medicinal chemistry aimed at discovering novel chemical entities with improved pharmacological profiles. mdpi.comresearchgate.net Scaffold hopping involves replacing the central core of a known active compound with a structurally different but functionally equivalent scaffold, like an indazole ring, to access new chemical space and intellectual property. oup.com The indazole scaffold is an effective replacement for cores like imidazo[1,5-a]pyridine. oup.com

Molecular hybridization, on the other hand, combines distinct pharmacophoric elements from two or more different drugs or bioactive molecules into a single hybrid compound. researchgate.netmdpi.com This approach has been successfully applied to indazole derivatives. For example, researchers have designed novel Fibroblast Growth Factor Receptor (FGFR) inhibitors by creating hybrids based on the structures of known inhibitors like AZD4547 and NVPBGJ-398, incorporating a 1H-indazol-3-amine scaffold. researchgate.netnih.gov This strategy led to the discovery of potent compounds with low nanomolar IC50 values against FGFR1. nih.gov Similarly, hybrids of 1H-indazol-3-amine and benzohydroxamic acid have been developed as dual inhibitors of HDAC and FGFR1. researchgate.net These strategies demonstrate the versatility of the indazole scaffold in generating novel derivatives with unique or dual-target activities. mdpi.comresearchgate.net

Influence of Substituent Effects on Interactions and Reactivity

The biological activity and chemical reactivity of the indazole scaffold are highly dependent on the nature and position of its substituents. longdom.org The introduction of different functional groups can modulate the molecule's electronic properties, steric profile, and ability to form specific interactions with a biological target. longdom.orgcsic.es

For a compound like this compound, the methyl group at the C5 position and the oxanyl group at the N1 position exert distinct influences.

Studies on various indazole series have shown that electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) at different positions can dramatically enhance potency by optimizing interactions with target residues. longdom.orgcsic.es For example, SAR analyses revealed that nitro and ethoxy substitutions significantly enhanced the anticancer potency of certain indazole derivatives. longdom.org

Exploration of Biological Targets and Modes of Action for Indazole Derivatives

Investigation of Enzyme Inhibition Profiles

Indazole derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions.

Certain indazole derivatives have been identified as inhibitors of lactoperoxidase, an enzyme with antimicrobial properties. mdpi.com The inhibition of this enzyme by some indazoles suggests that caution should be considered when using indazole-containing compounds, as it might affect the innate immune system. mdpi.com

Another significant area of research is the inhibition of bacterial enzymes. For example, novel indazole derivatives have been identified as potent inhibitors of bacterial peptidoglycan synthesis, a crucial process for bacterial cell wall integrity. google.com

Furthermore, some indazole derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression. drugbank.com The inhibition of IDO1 is a promising strategy in cancer immunotherapy. drugbank.com

Receptor Modulation Studies

The modulation of various receptors by indazole derivatives is a key aspect of their therapeutic potential.

One area of focus has been the development of indazole-based compounds as selective estrogen receptor degraders (SERDs). These compounds have shown efficacy in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. google.com

Additionally, indazole derivatives have been investigated as antagonists for the GluN2B-selective NMDA receptor. Replacing a phenol (B47542) group with an indazole in certain compounds retained high affinity for the GluN2B receptor, highlighting the indazole moiety as a viable bioisostere. sci-hub.se

Pathways and Signaling Cascades Perturbed by Indazole Compounds

Indazole derivatives have been shown to interfere with several critical signaling pathways implicated in disease, particularly in cancer.

Many indazole compounds function by inhibiting protein kinases, which are key components of signaling cascades that regulate cell proliferation, differentiation, and survival. researchgate.netresearchgate.netdrugbank.com Dysregulation of these pathways is a hallmark of cancer.

For instance, some indazole derivatives can modulate the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. researchgate.net By inhibiting the VEGFR signaling pathway, these compounds can suppress tumor angiogenesis. google.comnih.gov

Mechanisms of Action for Specific Biological Research Areas

Research into Kinase Inhibitors

The development of kinase inhibitors is a major focus in cancer research, and the indazole scaffold has proven to be a versatile template for designing such agents. drugbank.com

ASK1, EGFR, c-Met, HSP90, VEGFR2, FGFR, TTK: Indazole derivatives have been designed and synthesized to target a range of kinases. For example, they have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), c-Met, Heat Shock Protein 90 (HSP90), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor (FGFR), and Tyrosine-threonine kinase (TTK). nih.gov The inhibition of these kinases can disrupt cancer cell signaling and lead to apoptosis (programmed cell death). google.com

Research into Monoamine Oxidase Affinity

Indazole-based compounds have shown significant potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Studies have identified indazole-5-carboxamide derivatives as highly potent and selective reversible inhibitors of human MAO-B. sioc-journal.cn Computational docking studies have provided insights into how these inhibitors interact with the enzyme's binding site. sioc-journal.cn

Research into Anticancer Mechanisms

The anticancer activity of indazole derivatives is multifaceted and involves various mechanisms beyond kinase inhibition.

Some indazole compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. google.comdrugbank.com For example, a study on 1H-indazole-3-amine derivatives showed that a particular compound induced apoptosis and cell cycle arrest by potentially inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. google.com

Furthermore, the anti-proliferative activity of indazole derivatives has been evaluated against various cancer cell lines, including those of the prostate, breast, and lung, with some compounds showing significant cytotoxic potential. google.com

Below is a table summarizing the biological activities of various indazole derivatives based on the available research.

| Biological Target/Activity | Specific Examples of Indazole Derivatives | Research Findings |

| Enzyme Inhibition | ||

| Lactoperoxidase | Various substituted indazoles | Inhibition of enzyme activity, suggesting potential impact on the immune system. mdpi.com |

| Bacterial Peptidoglycan Synthesis | Novel indazole derivatives | Potent inhibition, indicating antibacterial potential. google.com |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 6-substituted aminoindazole derivatives | Suppression of IDO1 protein expression, relevant for cancer immunotherapy. drugbank.com |

| Receptor Modulation | ||

| Estrogen Receptor | Indazole-based Selective Estrogen Receptor Degraders (SERDs) | Efficacious in tamoxifen-sensitive and -resistant breast cancer models. google.com |

| GluN2B-selective NMDA Receptor | Indazole-containing compounds | Act as antagonists with high affinity. sci-hub.se |

| Kinase Inhibition | ||

| VEGFR2, FGFR, etc. | Various indazole derivatives | Inhibition of kinase activity, leading to anti-angiogenic and anticancer effects. researchgate.netnih.govnih.gov |

| Monoamine Oxidase (MAO) Inhibition | ||

| MAO-B | Indazole-5-carboxamides | Potent and selective reversible inhibitors, with potential for treating neurodegenerative diseases. sioc-journal.cn |

| Anticancer Mechanisms | ||

| Apoptosis and Cell Cycle Arrest | 1H-indazole-3-amine derivatives | Induction of apoptosis and cell cycle arrest in cancer cells. google.com |

| Antiproliferative Activity | Various substituted indazoles | Cytotoxic effects against a range of human cancer cell lines. google.com |

Research into Antimicrobial and Antiprotozoal Mechanisms

Indazole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including their effectiveness against microbial and protozoal infections. rroij.commdpi.com The core indazole structure serves as a versatile scaffold for the development of novel antimicrobial agents.

Research has shown that certain indazole derivatives function by inhibiting essential bacterial enzymes. A notable example is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a well-validated target for antibiotics. nih.gov By optimizing a pyrazolopyridone hit compound through structure-based drug design, a novel class of indazole derivatives was discovered that act as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov The synthesis of these complex inhibitors can involve the use of N-THP protected indazole intermediates to facilitate key coupling reactions. nih.gov These inhibitors have demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antiprotozoal research, indazole derivatives have shown significant activity against various parasites. Studies on 2-phenyl-2H-indazole derivatives revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug, metronidazole. The mechanism of action for these antiprotozoal indazoles is still under investigation, but structure-activity relationship (SAR) studies indicate that substituents on the indazole scaffold play a critical role in their efficacy. Furthermore, indazole N-oxide derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi and Leishmania species. researchgate.net The proposed mechanism for some of these N-oxide compounds involves bioreduction, which leads to the formation of reactive species that are toxic to the parasites. researchgate.net

| Indazole Derivative Class | Target Organism/Enzyme | Observed Activity/Mechanism | Reference |

| GyrB Inhibitors | Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus faecalis | Inhibition of the ATPase domain of bacterial DNA gyrase B, leading to antibacterial effects. | nih.gov |

| 2-Phenyl-2H-indazoles | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Potent antiprotozoal activity, often surpassing metronidazole. The exact mechanism is under investigation. | |

| Indazole N-oxides | Trypanosoma cruzi, Leishmania species | Antichagasic and leishmanocidal properties, potentially through bioreduction of the N-oxide moiety. | researchgate.net |

| Indazole-quinolone hybrids | Pseudomonas aeruginosa | Anti-virulence activity, without affecting bacterial growth. | mdpi.com |

Research into Anti-inflammatory Mechanisms

The indazole scaffold is present in several anti-inflammatory agents, highlighting its importance in this therapeutic area. pharmablock.comnih.gov Indazole derivatives can exert their anti-inflammatory effects through various mechanisms, with the inhibition of cyclooxygenase (COX) enzymes being one of the most studied pathways. nih.govtandfonline.com

Several studies have focused on designing indazole derivatives as selective COX-2 inhibitors. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govtandfonline.com For instance, a series of 3-(indol-5-yl)-indazoles were designed and found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov The structure-activity relationship analysis of these compounds revealed that halogen substitutions on the benzamide (B126) moiety were crucial for their anti-inflammatory effect. nih.gov

Other mechanisms of anti-inflammatory action for indazole derivatives include the modulation of signaling pathways involved in inflammation. For example, some indazole derivatives have been shown to suppress neuroinflammation by downregulating the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.com These pathways are critical in regulating the expression of various pro-inflammatory genes. The synthesis of these functionally diverse indazole molecules can be achieved through multi-step processes where intermediates like 5-Methyl-1-(oxan-2-yl)indazole could serve as starting points for building the desired molecular complexity.

| Indazole Derivative/Class | Target/Pathway | Mechanism of Action | Key Findings | Reference |

| 3-(Indol-5-yl)-indazoles | TNF-α, IL-6 | Inhibition of pro-inflammatory cytokine expression in macrophages. | IC50 values of 0.89 µM for TNF-α and 0.53 µM for IL-6 for the lead compound. | nih.gov |

| 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Carrageenan-induced edema | In vivo anti-inflammatory activity. | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid showed an ED50 of 3.5 mg/kg. | nih.gov |

| Various Indazole Derivatives | COX-2 | Selective inhibition of the COX-2 enzyme. | Development of indazole-based selective COX-2 inhibitors with reduced cardiovascular risks. | nih.gov |

| Indazole Derivative (Compound 1) | NF-κB, p38 MAPK | Suppression of pro-inflammatory molecules in microglia. | Demonstrated neuroprotective effects in vitro and in vivo. | tandfonline.com |

Research into Neuroprotective Mechanisms

Indazole derivatives have emerged as a promising class of compounds for the development of neuroprotective agents. vt.edu Their mechanisms of action in the central nervous system are diverse and target various pathways implicated in neurodegenerative diseases.

One of the key neuroprotective mechanisms of indazole derivatives is the inhibition of enzymes that play a role in neurodegeneration. For example, 7-nitroindazole (B13768) is a known inhibitor of both monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), two enzymes implicated in the pathophysiology of Parkinson's disease. vt.edu The inhibition of these enzymes is believed to protect dopaminergic neurons from degeneration. The development of water-soluble prodrugs of these indazole inhibitors often involves synthetic strategies where protecting groups, similar to the oxan-2-yl group in this compound, are employed. vt.edu

Another avenue of neuroprotective research for indazole derivatives is the modulation of protein kinases involved in neuronal cell death pathways. For instance, novel indazole derivatives have been developed as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). researchgate.net JNK3 is a key player in stress-induced neuronal apoptosis, and its selective inhibition is a potential therapeutic strategy for conditions like Parkinson's disease. These selective inhibitors have demonstrated neuroprotective effects in both in vitro and in vivo models by blocking JNK3-mediated apoptosis. researchgate.net

Furthermore, some indazole derivatives have been investigated as 5-HT6 receptor antagonists. researchgate.net The 5-HT6 receptor is linked to the mTOR signaling pathway, which is a key regulator of autophagy. By acting as antagonists at this receptor, certain indazole compounds can induce autophagy, a cellular process that clears aggregated proteins and damaged organelles, thereby offering a potential therapeutic approach for neurological disorders characterized by protein accumulation. researchgate.net

| Indazole Derivative/Class | Target/Pathway | Proposed Neuroprotective Mechanism | Relevance to Disease | Reference |

| 7-Nitroindazole | MAO-B, nNOS | Inhibition of enzymes involved in dopaminergic neurodegeneration. | Parkinson's Disease | vt.edu |

| JNK3 Inhibitors | JNK3 | Selective inhibition of JNK3-mediated neuronal apoptosis. | Parkinson's Disease | researchgate.net |

| 5-HT6R Antagonists (PUC-55) | 5-HT6 Receptor / mTOR pathway | Induction of mTOR-dependent neuronal autophagy. | Neurological Disorders | researchgate.net |

| Pyrazolo[3,4-b]pyrazine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition of cholinesterases to increase acetylcholine (B1216132) levels. | Alzheimer's Disease |

Development of Indazole-Based Chemical Probes for Target Validation

The indazole scaffold is not only a core component of many therapeutic agents but also serves as a valuable framework for the development of chemical probes. These probes are essential tools in chemical biology for validating the role of specific protein targets in disease processes. The synthesis of such probes often requires versatile intermediates like this compound to build the final complex molecule.

A key application of indazole-based chemical probes is in the study of protein kinases, which are a major class of drug targets. For example, indazole derivatives have been developed as covalent inhibitors to target drug-resistant mutants of the epidermal growth factor receptor (EGFR). acs.org These probes covalently bind to a specific cysteine residue in the kinase domain, allowing for the study of the consequences of irreversible EGFR inhibition. acs.org

Another example is the development of selective inhibitors for Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. Starting from an in silico screening hit, structure-based design led to the synthesis of potent and selective indazole-based ULK1 inhibitors. nih.gov The synthesis of these inhibitors involved a multi-step sequence, including the use of a THP-protected 3-bromoindazole (B152527) intermediate, highlighting the utility of such building blocks in probe development. nih.gov These chemical probes are instrumental in exploring the biology of ULK1 and assessing the therapeutic potential of targeting autophagy in diseases like cancer. nih.gov

Furthermore, indazole sulfonamides have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. chemicalbook.com To validate IMPDH as the target of these compounds, immobilized indazole sulfonamides on beads were used to specifically pull down IMPDH from cell lysates, confirming the direct interaction. This demonstrates the use of indazole-based molecules as affinity probes for target identification and validation. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1-(oxan-2-yl)indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of indazole derivatives often involves condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid (3–5 h) is a common method to achieve cyclization . When introducing the oxan-2-yl group, nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) are recommended to prevent oxidation. Monitor reaction progress via TLC (hexane:ethyl acetate, 70:30) and optimize yields by adjusting stoichiometry (1.0–1.1 equiv of reagents) and reflux duration .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitution (e.g., indazole C-1 vs. C-3 positions) and oxane ring conformation.

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- Elemental analysis : Compare experimental vs. calculated C/H/N/O percentages (±0.3% tolerance) .

- Note : For tautomeric mixtures (common in indazole derivatives), use variable-temperature NMR to resolve dynamic equilibria .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals (melting point analysis: ±2°C deviation indicates impurities) .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate regioisomers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMSO) may shift NMR peaks due to hydrogen bonding. Re-run spectra in CDCl₃ for comparison .

- Dynamic processes : Use 2D NMR (COSY, NOESY) to identify through-space interactions and confirm substituent orientation .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states and activation energies for substitutions at the indazole C-1 position.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; align with experimental IC₅₀ data .

Q. How do steric and electronic effects of the oxane ring influence reaction pathways?

- Methodological Answer :

- Steric effects : The oxane ring’s chair conformation may hinder nucleophilic attack at adjacent positions. Use molecular mechanics (MMFF94) to model steric bulk .

- Electronic effects : Electron-donating groups on oxane (e.g., methyl) increase indazole ring electron density, favoring electrophilic substitutions. Quantify via Hammett σ values .

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Methodological Answer :

- Directing groups : Introduce temporary groups (e.g., boronate esters) to steer electrophiles to specific positions, then remove via Suzuki-Miyaura coupling .

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) to block reactive sites during multi-step syntheses .

Methodological Best Practices

- Reaction optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loadings .

- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for known indazole derivatives .

- Safety protocols : Handle tetrazole intermediates (common in indazole syntheses) under inert atmospheres due to explosive risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.